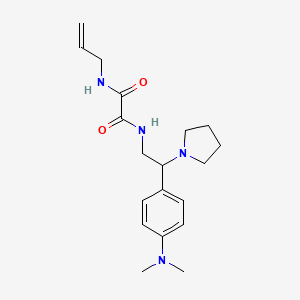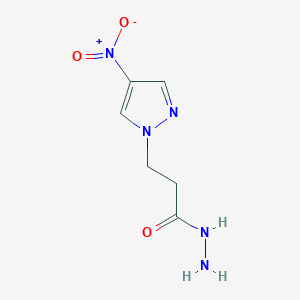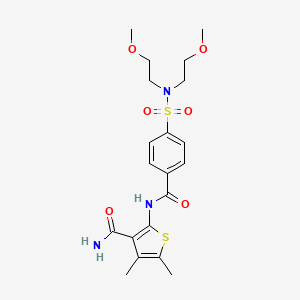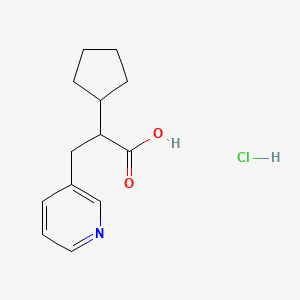
N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly known as DPA-714, is a novel compound that has gained significant attention in the field of molecular imaging and drug development. This compound belongs to the family of oxalamides and has been extensively studied for its potential applications in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactions
One area of application is in the field of organic synthesis, where this compound may serve as an intermediate or a reactant in the synthesis of more complex molecules. For example, research by Obydennov et al. (2013) on the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate highlights the utility of related compounds in generating derivatives with potential pharmaceutical applications (Obydennov et al., 2013). Similarly, Fleck et al. (2003) described the stereoselective process for preparing key intermediates in antibiotic synthesis, showcasing the relevance in medicinal chemistry (Fleck et al., 2003).
Catalysis
In catalysis, compounds featuring dimethylamino groups and related structures have been used to facilitate various chemical reactions. For instance, Liu et al. (2014) investigated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylating alcohols and phenols, revealing insights into reaction mechanisms and catalyst recyclability (Liu et al., 2014). This research demonstrates the potential for developing more efficient and environmentally friendly catalytic processes.
Material Science and Supramolecular Chemistry
Research into the hydrogen-bonded supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide by Lee (2010) exemplifies the use of similar compounds in material science, specifically in the design and understanding of supramolecular architectures (Lee, 2010). These structures have implications for the development of novel materials with specific functionalities, such as sensing, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h4,7-10,17H,1,5-6,11-14H2,2-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVFSPIJTRWIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)



![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)



![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)




